molecular formula C10H7NOS B6207514 3-phenyl-1,2-thiazole-4-carbaldehyde CAS No. 2731011-17-7

3-phenyl-1,2-thiazole-4-carbaldehyde

Cat. No.: B6207514
CAS No.: 2731011-17-7
M. Wt: 189.2
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Description

3-Phenyl-1,2-thiazole-4-carbaldehyde is an organic compound featuring a thiazole ring substituted with a phenyl group and an aldehyde functional group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the phenyl group and the aldehyde functional group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1,2-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with α-haloketones under basic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: 3-phenyl-1,2-thiazole-4-carboxylic acid.

    Reduction: 3-phenyl-1,2-thiazole-4-methanol.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

3-phenyl-1,2-thiazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1,2-thiazole-4-carbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-phenyl-1,3-thiazole-4-carbaldehyde
  • 4-phenyl-1,2-thiazole-3-carbaldehyde
  • 5-phenyl-1,2-thiazole-4-carbaldehyde

Comparison: 3-phenyl-1,2-thiazole-4-carbaldehyde is unique due to the specific positioning of the phenyl group and the aldehyde functional group on the thiazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in research and industrial applications .

Properties

CAS No.

2731011-17-7

Molecular Formula

C10H7NOS

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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